Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for bicyclic compounds. The systematic name is derived by prioritizing the azabicyclic core. The prefix 8-aza indicates the replacement of a carbon atom with nitrogen at position 8 in the bicyclo[3.2.1]octane framework. The 3-oxo designation specifies a ketone group at position 3, while the 8-carboxylate denotes an ethyl ester substituent on the nitrogen atom.
The numbering of the bicyclic system begins at the bridgehead nitrogen (position 8), with the two bridges containing three, two, and one carbon atoms, respectively. This results in the bicyclo[3.2.1]octane skeleton, which is further modified by the ketone and ester functional groups. Common synonyms include N-Carbethoxy-4-tropinone and 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one, reflecting its structural relationship to tropane alkaloids.
Molecular Architecture and Bicyclic Framework Analysis
The molecular formula of this compound is C₁₀H₁₅NO₃ , with a molar mass of 197.23 g/mol. The compound features a rigid bicyclic scaffold comprising a seven-membered ring system fused to a pyrrolidine-like structure. Key structural elements include:
- A bridgehead nitrogen at position 8, which is substituted with an ethyl ester group.
- A ketone group at position 3, introducing a planar sp²-hybridized carbon into the otherwise sp³-hybridized framework.
- Two methylene bridges (C1–C2 and C5–C6) that enforce a chair-like conformation on the bicyclic system.
The SMILES notation CCOC(=O)N1C2CCC1CC(=O)C2 succinctly captures the connectivity: the ethyl ester (CCOC=O) is bonded to the nitrogen, while the ketone (C=O) resides on the adjacent carbon. Computational models suggest that the bicyclic framework adopts a conformation where the ester and ketone groups are positioned equatorially to minimize steric strain.
Crystallographic Data and Conformational Studies
While experimental crystallographic data for this compound are limited, structural insights can be extrapolated from related tropane alkaloids. For example, the unsubstituted tropane core (8-azabicyclo[3.2.1]octane) exhibits bond lengths of 1.54–1.56 Å for C–C single bonds and 1.23 Å for the C=O bond in tropinone derivatives. The nitrogen atom in similar compounds typically displays a trigonal pyramidal geometry, with bond angles near 107°.
Conformational analyses using nuclear magnetic resonance (NMR) and density functional theory (DFT) indicate that the bicyclic system adopts a twisted boat-chair conformation , stabilized by intramolecular hydrogen bonding between the ketone oxygen and the ester carbonyl group. This conformation restricts rotational freedom, making the molecule a valuable scaffold for studying steric and electronic effects in medicinal chemistry.
Comparative Structural Analysis with Related Azabicyclic Compounds
This compound shares its core with biologically active tropane alkaloids but differs in substituent patterns. A comparative analysis reveals:
The ethyl ester group in this compound enhances its lipophilicity compared to tropinone, potentially influencing its reactivity in synthetic applications. Unlike cocaine, which has a benzoyloxy group, the lack of aromatic substituents limits its interaction with neurotransmitter transporters.
The bicyclo[3.2.1]octane framework is distinct from larger azabicyclic systems like the 9-azabicyclo[3.3.1]nonane found in some analgesics, highlighting the role of ring size in pharmacological activity.
Properties
IUPAC Name |
ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJUHJDPGTVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328024 | |
| Record name | ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32499-64-2 | |
| Record name | ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the construction of the bicyclic tropane-like scaffold followed by functional group transformations to install the keto and ester substituents. Key steps include:
- Formation of the bicyclic azabicyclo[3.2.1]octane ring system.
- Introduction of the keto group at the 3-position.
- Esterification or carbethoxylation at the nitrogen-bearing carbon (position 8).
Specific Synthetic Routes
Reduction and Functionalization of Cyano-Substituted Intermediates
A notable approach involves preparing 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes as intermediates, which are then reduced and functionalized to yield the target compound or related derivatives. The process includes:
- Starting from 3-cyano-8-substituted azabicyclo compounds.
- Reduction using metal-alcohol mixtures (e.g., magnesium in methanol), alkali metal borohydrides (lithium or sodium borohydride) in alcohol, sometimes in the presence of amines like pyridine.
- Catalytic hydrogenation using palladium catalysts under controlled pressure.
- Work-up involving extraction with ethyl acetate, drying over sodium sulfate, and concentration under vacuum.
This method allows variation in the substituent at position 8 and can be adapted to introduce the ethyl carbethoxy group.
Use of Phosphorous Oxychloride and Pyridine for Functional Group Transformation
In the preparation of related derivatives, phosphorous oxychloride and pyridine are employed to convert hydroxy or cyano groups into keto or ester functionalities. The reaction is typically conducted at low temperatures (-10°C) under nitrogen atmosphere to control reactivity and selectivity. This step is crucial for installing the 3-oxo group on the bicyclic scaffold.
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
More advanced methods focus on the enantioselective synthesis of the bicyclic core, which is essential for biological activity. These methods include:
- Enantioselective cyclization of acyclic precursors containing stereochemical information.
- Desymmetrization of achiral tropinone derivatives to induce stereochemical control during ring formation.
- Catalytic asymmetric reactions that build the bicyclic framework in a single step or through a cascade process.
Such methodologies are supported by recent research emphasizing stereoselective synthesis to obtain optically pure compounds suitable for pharmaceutical applications.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The reduction of cyano-substituted azabicyclo compounds to keto derivatives proceeds with formation of epimers, often yielding mixtures of exo and endo isomers, which may require further purification or stereochemical control.
- The presence of sodium chloride during certain steps improves reaction efficiency and selectivity.
- The temperature and pH control during the reactions are critical; for example, precipitation of products often occurs upon cooling or pH adjustment to around 8-9.
- Enantioselective methods provide access to optically pure compounds, which is important for biological activity, especially in the synthesis of tropane alkaloids and related pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for designing biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo Scaffold
The 8-azabicyclo[3.2.1]octane core is highly modifiable, with key analogs differing in ester groups and additional functionalizations:
Key Observations :
- Ester Group Stability : The tert-butyl variant (Boc-protected) offers superior stability under basic conditions and selective deprotection under acidic conditions, making it ideal for multi-step syntheses . Ethyl and benzyl esters may require harsher hydrolysis conditions .
- Reactivity : The tert-butyl derivative is widely used in Friedel-Crafts-type reactions (e.g., triflate formation for cross-coupling) , while the ethyl ester is preferred for direct ring-opening reactions to generate amines .
- Biological Relevance : Hydantoin derivatives synthesized from the tert-butyl analog exhibit cytotoxic activity against leukemia cells (IC₅₀ values in micromolar ranges) , while ethyl ester-based compounds are explored for antiviral properties .
Research Findings and Case Studies
Cytotoxic Hydantoin Derivatives
The tert-butyl analog was reacted with ammonium carbonate and KCN to yield spiro-hydantoin derivatives (76% yield), which were alkylated to produce compounds with cytotoxicity against human leukemia cells (e.g., CCRF-CEM, IC₅₀ = 3.2 µM) .
Indole-Based Therapeutics
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate was condensed with fluorophenyl hydrazines to synthesize 4-fluoro-1-methyl-7,10-epiminocyclohepta[b]indole derivatives, yielding 37% of a lead compound with UPLC-MS-confirmed structure (m/z 231.3) .
Antiviral Potential
Ethyl ester-derived diazaspiro bicyclo analogs (e.g., methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) were synthesized (75% yield) and evaluated for CCR5 antagonism, a target in HIV entry inhibition .
Biological Activity
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, with a molecular formula of C10H15NO3 and a CAS number of 32499-64-2, is a compound belonging to the tropane alkaloid family. This bicyclic structure is characterized by the presence of a nitrogen atom, contributing to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis .
The biological activity of this compound is largely attributed to its structural similarity to other tropane alkaloids, which interact with various biochemical pathways. The compound may influence neurotransmitter systems, particularly through interactions with muscarinic and nicotinic acetylcholine receptors, which are known targets for many pharmacologically active compounds .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Antimicrobial Activity : this compound has shown potential antibacterial effects against various pathogens. Its derivatives have been investigated for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in Gram-negative bacteria .
- CNS Activity : The compound's interaction with the central nervous system (CNS) receptors suggests potential applications in treating neurological disorders. Research indicates that certain derivatives can modulate neurotransmitter release, offering therapeutic avenues for conditions like anxiety and depression .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound and its derivatives against resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound in antibiotic development .
- Neuropharmacology : In a preclinical trial assessing the effects of this compound on anxiety-like behaviors in rodent models, administration resulted in reduced anxiety levels as measured by elevated plus maze tests. This suggests that the compound may act as an anxiolytic agent through modulation of cholinergic pathways .
Synthesis Routes
The synthesis of this compound typically involves several steps, including:
- Formation of the Bicyclic Structure : Starting from acyclic precursors, chemists employ enantioselective methods to construct the bicyclic framework.
- Functionalization : Subsequent reactions introduce various functional groups that enhance biological activity or improve pharmacokinetic properties.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Halogens (Cl, Br) | Presence of catalysts |
The compound has a molecular weight of approximately 197.23 g/mol and exhibits high purity levels (>95%) when synthesized under optimal conditions .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate?
The synthesis typically involves protecting the amine group of the bicyclic scaffold. For example, tert-butyl analogs are prepared by reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF, followed by triethylamine-mediated activation. The reaction is monitored by TLC, and purification involves solvent evaporation, aqueous extraction, and column chromatography with chloroform/methanol (9:1) . For ethyl esters, similar protocols may apply, substituting Boc anhydride with ethyl chloroformate. Key optimizations include temperature control (0°C to room temperature) and stoichiometric adjustments to improve yields (e.g., 77% for tert-butyl derivatives) .
Q. Which purification and characterization methods are most effective for this compound?
Purification often employs silica gel column chromatography with ethyl acetate or chloroform/methanol mixtures. Characterization relies on:
- NMR : Multiplicity patterns (doublets, triplets) distinguish bicyclic protons.
- LC-MS : Confirms molecular weight and purity.
- TLC : Monitors reaction progress (Rf values vary with solvent systems).
NIST mass spectrometry data (electron ionization) provides reference spectra for structural validation, though inconsistencies in fragmentation patterns may require cross-validation with synthetic intermediates .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic scaffold influence reactivity and biological activity?
Stereochemistry (e.g., exo vs. endo configurations) critically impacts interactions with biological targets. For example, (1R,2S,3S,5S)-configured derivatives exhibit distinct binding affinities in kinase inhibition assays due to spatial alignment of functional groups . Computational modeling (docking studies) and X-ray crystallography of analogs like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can predict stereoelectronic effects on reactivity .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in mass spectra or NMR shifts may arise from solvent effects, impurities, or tautomerism. For example, NIST data for related compounds (e.g., Cocaethylene) lacks reference spectra, necessitating parallel synthesis of known analogs for comparative analysis . Multi-technique validation (IR, HRMS, 2D NMR) and adherence to IUPAC nomenclature reduce ambiguity .
Q. What structure-activity relationships (SAR) govern the cytotoxic or inhibitory properties of derivatives?
Derivatives with spiro-hydantoin or diazaspiro motifs (e.g., tert-butyl-2',5'-dioxo-8-azaspiro derivatives) show enhanced cytotoxicity in leukemia cells. SAR studies reveal that substituents like pent-4-enyl or propoxyethyl groups modulate potency by altering lipophilicity and hydrogen-bonding capacity . In vitro assays (MTT, apoptosis markers) and logP calculations are critical for evaluating these effects .
Q. What are the stability challenges under varying experimental conditions?
The compound degrades under prolonged exposure to light or moisture. Accelerated stability studies (40°C/75% RH) for tert-butyl analogs indicate decomposition via retro-aza-Michael reactions. Storage at 0–5°C in sealed containers with desiccants is recommended . LC-MS monitoring of degradation products (e.g., free amines) helps identify optimal handling protocols .
Q. How can computational methods guide the design of novel derivatives?
Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites on the bicyclic core. For example, the 3-oxo group is a hotspot for nucleophilic attack, enabling functionalization via Knoevenagel or Grignard reactions. Molecular dynamics simulations of pan-Ras inhibitors (e.g., tert-butyl derivatives with chlorophenyl groups) validate binding modes and inform rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
